

Application Note: Live-Cell Imaging with Perylene-Based Fluorescent Probes

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Compound of Interest

Compound Name: Solvaperm Green G

Cat. No.: B1615277

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Perylene diimides (PDIs) are a class of robust organic dyes known for their exceptional photostability, high fluorescence quantum yields, and strong absorption in the visible range.[1][2] These properties make them outstanding candidates for a variety of biomedical applications, including high-resolution live-cell imaging.[1] Chemical modifications to the perylene core allow for the fine-tuning of their photophysical properties, enabling the development of targeted probes for specific organelles and cellular processes.[1][2] This versatility has led to the creation of PDI derivatives for imaging lipid droplets and lysosomes, as well as for tracking cells in vivo.[3][4][5] This document provides detailed protocols for utilizing PDI-based dyes for live-cell imaging of organelles and for assessing dye-induced cytotoxicity.

Data Presentation

Table 1: Photophysical Properties of Representative Perylene Dyes

Dye Type	Absorption Max (λ_{abs} , nm)	Emission Max (λ_{em} , nm)	Molar Extinction Coefficient (ϵ , $M^{-1}cm^{-1}$)	Quantum Yield (Φ_F)	Target / Application
Core-Unsubstituted PDI	~490, 525	~535, 575	> 50,000	> 0.90	General Fluorophore
Bay-Substituted PDI (Amino)	550 - 650	600 - 750	~40,000 - 60,000	0.50 - 0.80	NIR Imaging, Organelles[6]
PDI for Lipid Droplets	~493	~503	Not Reported	Not Reported	Lipid Droplet Staining[7]
PDI for Lysosomes	Not Reported	Not Reported	Not Reported	Not Reported	Lysosome Staining[8][9]

Note: Specific properties can vary significantly based on solvent and specific chemical substitutions. Data is compiled from typical ranges found in literature.[1][6][10]

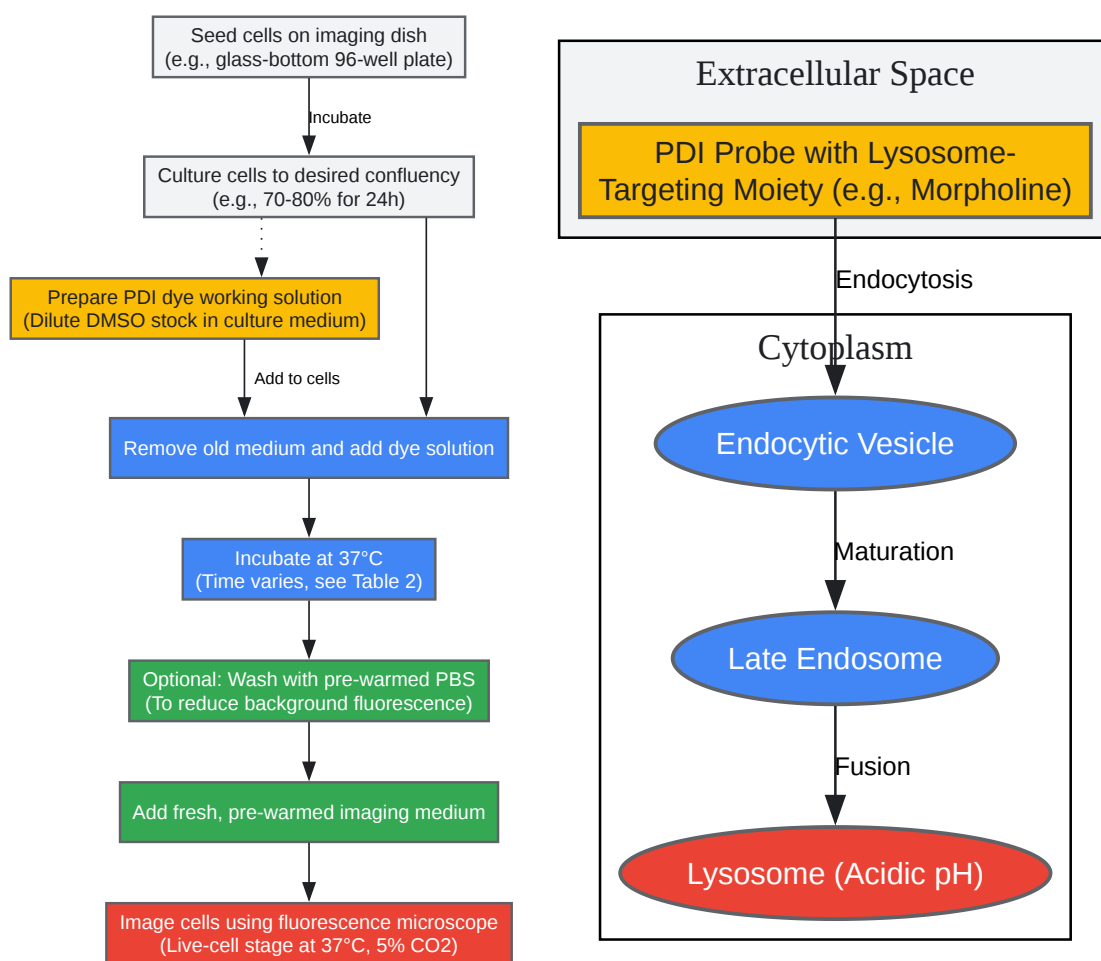
Table 2: Recommended Staining Conditions for PDI Probes

Target Organelle	Cell Line Example	PDI Probe Conc.	Solvent	Incubation Time	Incubation Temp.
Lipid Droplets	HeLa, A498	1-5 μM	DMSO (stock), PBS/Media (final)	15-30 min	37°C
Lysosomes	HeLa	50-100 nM	DMSO (stock), Media (final)	5-30 min	37°C
General Cytoplasm	MCF-7	1-10 μM	DMSO (stock), Media (final)	15-60 min	37°C

Note: Optimal concentrations and times should be determined empirically for each cell line and specific PDI derivative.[11]

Experimental Workflows and Signaling Pathways

The general workflow for live-cell imaging involves cell preparation, dye loading, and image acquisition. For targeted imaging, such as lysosome tracking, the dye leverages cellular pathways like endocytosis.



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